1-N-Boc-3-cyanopiperidine

Medicinal Chemistry Process Chemistry Building Block Comparison

1-N-Boc-3-cyanopiperidine (CAS 91419-53-3) is a non-interchangeable piperidine building block featuring acid-labile N-Boc protection and a 3-cyano substituent. This specific orthogonality is required for synthesizing Aurora kinase inhibitors with an imidazo-[1,2-a]pyrazine core. Also employed in CNS-targeted compound libraries and pyrazole carboxamide-based JAK inhibitor programs. Its reactivity profile, distinct from 4-cyano isomers or Cbz-protected analogs, ensures synthetic precision in multi-step routes.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 91419-53-3
Cat. No. B105675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Boc-3-cyanopiperidine
CAS91419-53-3
Synonymstert-Butyl 3-cyanopiperidine-1-carboxylate;  3-Cyano-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C#N
InChIInChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3
InChIKeyUEFZTXGFHKPSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 87 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-N-Boc-3-cyanopiperidine (91419-53-3): Verified Properties and Benchmarking for Procurement


1-N-Boc-3-cyanopiperidine (CAS 91419-53-3), also known as tert-butyl 3-cyanopiperidine-1-carboxylate, is a racemic piperidine building block featuring an N-Boc protecting group and a cyano substituent at the 3-position [1]. It is a white to yellow powder with a molecular weight of 210.27 g/mol and the molecular formula C11H18N2O2 . This compound is widely used as a key intermediate in pharmaceutical research, notably in the synthesis of Aurora kinase inhibitors based on an imidazo-[1,2-a]pyrazine core [2].

1-N-Boc-3-cyanopiperidine (91419-53-3): Why Protecting Group and Substitution Pattern Dictate Synthetic Utility


Direct substitution of 1-N-Boc-3-cyanopiperidine with an alternative piperidine derivative is generally not feasible without altering synthetic outcomes. The specific combination of the acid-labile Boc protecting group and the 3-cyano substituent dictates orthogonal reactivity and a unique physicochemical profile. For instance, while the Boc group enables selective deprotection under acidic conditions , the cyano group at the 3-position offers a distinct electronic and steric environment compared to its 4-cyano isomer or other N-protected analogs like 1-Cbz-3-cyanopiperidine, which requires hydrogenolysis for deprotection [1]. The precise balance of lipophilicity and molecular weight, as detailed in the quantitative evidence below, also differentiates it from other piperidine-carbonitriles, making it a non-interchangeable building block for specific multi-step syntheses .

1-N-Boc-3-cyanopiperidine (91419-53-3): Quantitative Evidence for Differentiated Selection


1-N-Boc-3-cyanopiperidine vs. 1-Cbz-3-cyanopiperidine: Molecular Weight and Density for Synthetic Scale-Up

1-N-Boc-3-cyanopiperidine (MW 210.27 g/mol) offers a significantly lower molecular weight compared to its Cbz-protected analog, 1-Cbz-3-cyanopiperidine (MW 244.29 g/mol) . This lower mass, combined with a lower predicted density (1.07 vs. 1.18 g/cm³) [1], translates to a higher molar yield per unit mass in reactions where the protecting group is ultimately cleaved.

Medicinal Chemistry Process Chemistry Building Block Comparison

1-N-Boc-3-cyanopiperidine: Validated Synthesis Yield from Carboxamide Precursor

A documented synthesis of 1-N-Boc-3-cyanopiperidine from tert-butyl 3-carbamoylpiperidine-1-carboxylate using trifluoroacetic anhydride and triethylamine in dichloromethane proceeds with an 87% yield . This established, high-yielding protocol provides a reliable benchmark for procurement and process planning, contrasting with the need for de novo route development for less common analogs.

Organic Synthesis Process Optimization Yield Benchmarking

1-N-Boc-3-cyanopiperidine vs. 1-Cbz-3-cyanopiperidine: Storage and Stability Requirements

The Boc-protected compound requires simple refrigerated storage at 2-8°C and is stable under recommended conditions . In contrast, the Cbz analog, while having a higher predicted boiling point (416.5°C vs. 325.3°C at 760 mmHg) [1], may require specific handling to prevent unwanted hydrogenolysis. This makes the Boc derivative generally more convenient for routine laboratory storage and handling.

Compound Management Stability Logistics

1-N-Boc-3-cyanopiperidine vs. 4-Isomer: Distinct Reactivity from Cyano Group Position

The 3-cyano substituent on the piperidine ring places the electron-withdrawing group at a distinct position compared to a 4-cyano isomer. This alters the piperidine nitrogen's basicity and the overall ring's conformational preferences, directly influencing downstream reactions such as alkylations or transition metal-catalyzed cross-couplings . While direct quantitative data comparing the two isomers' reactivities is scarce, their distinct applications in patent literature for different drug scaffolds [1] underscore their non-interchangeable nature.

Medicinal Chemistry SAR Reactivity

1-N-Boc-3-cyanopiperidine (91419-53-3): Optimal Application Scenarios for Procurement


Synthesis of Aurora Kinase Inhibitors for Oncology Research

Procure 1-N-Boc-3-cyanopiperidine as a direct starting material for the synthesis of Aurora kinase inhibitors featuring an imidazo-[1,2-a]pyrazine core. This specific application is documented in chemical databases and patent literature, establishing a direct link between this compound and a therapeutically relevant target class [1].

Scaffold for CNS-Targeted Drug Discovery Programs

Use 1-N-Boc-3-cyanopiperidine as a versatile piperidine building block for constructing compound libraries targeting the central nervous system. Its presence as an intermediate in patents related to CNS disorders supports its utility in this field [2].

Development of Janus Kinase (JAK) Inhibitors

Source this compound for use as a key intermediate in the preparation of pyrazole carboxamide-based JAK inhibitors. Its structural features are found in patent filings for this mechanism, making it a relevant choice for immunology and inflammation research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-N-Boc-3-cyanopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.